Patent-Specified Intermediate in EZH2 Inhibitor Synthesis: Methyl 3-Amino-5-Chloro-2-Methylbenzoate vs. Unsubstituted and Mono-Substituted Analogs
Methyl 3-amino-5-chloro-2-methylbenzoate is explicitly designated as a key intermediate in the synthetic route for a series of substituted benzamide EZH2 inhibitors disclosed in WO2013/173441 [1]. The patent exemplifies its use in the preparation of N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methyl-4'-(morpholinomethyl)-[1,1'-biphenyl]-3-carboxamide and related analogs, where the 2-methyl-3-amino-5-chloro benzoate core is essential for constructing the biphenyl pharmacophore via Suzuki coupling following amide bond formation [1]. In contrast, simpler analogs such as methyl 3-amino-5-chlorobenzoate (lacking the 2-methyl group) or methyl 3-amino-4-chlorobenzoate (differing in chlorine position) are not specified for this application and would yield structurally distinct final compounds with unvalidated EZH2 inhibitory activity .
| Evidence Dimension | Designation as synthetic intermediate in patent-protected pharmaceutical development |
|---|---|
| Target Compound Data | Explicitly specified as intermediate for EZH2 inhibitor synthesis in WO2013/173441 |
| Comparator Or Baseline | Methyl 3-amino-5-chlorobenzoate (no 2-methyl); Methyl 3-amino-4-chlorobenzoate (different Cl position); both not specified for this application |
| Quantified Difference | Binary: Target compound is patent-specified intermediate; comparators are not |
| Conditions | Patent WO2013/173441 synthetic schemes (Page/Page column 108-109, 264-265) |
Why This Matters
For pharmaceutical development and GMP synthesis, the use of patent-specified intermediates is mandatory for regulatory compliance and reproducible preparation of the intended active pharmaceutical ingredient; substitution with non-specified analogs introduces uncharacterized impurities and deviates from validated synthetic routes.
- [1] GlaxoSmithKline LLC. Enhancer of Zeste Homolog 2 Inhibitors. Patent WO2013/173441 A2, 2013. View Source
